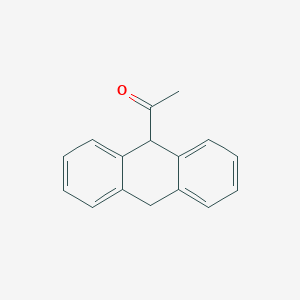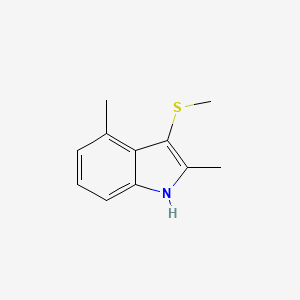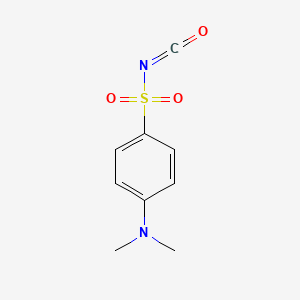
4-(Dimethylamino)benzene-1-sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)benzene-1-sulfonyl isocyanate is an organic compound that belongs to the class of sulfonyl isocyanates. It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonyl isocyanate group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding addition products.
Cyclization Reactions: It can undergo cyclization reactions with bifunctional nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and water. The reactions are typically carried out under mild to moderate temperature conditions, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, thiocarbamates, and various heterocyclic compounds, depending on the nature of the nucleophile and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)benzene-1-sulfonyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ureas, carbamates, and heterocyclic compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)benzene-1-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Dimethylamino)benzene-1-sulfonyl isocyanate include:
4-(Dimethylamino)benzenesulfonyl chloride: A precursor in the synthesis of the isocyanate compound.
4-(Dimethylamino)benzenesulfonamide: A related compound with a sulfonamide group instead of an isocyanate group.
4-(Dimethylamino)benzene-1-sulfonyl hydrazide: Another related compound with a hydrazide group.
Uniqueness
The uniqueness of this compound lies in its high reactivity and versatility in forming stable covalent bonds with a wide range of nucleophiles. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
CAS-Nummer |
52405-95-5 |
|---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
4-(dimethylamino)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)8-3-5-9(6-4-8)15(13,14)10-7-12/h3-6H,1-2H3 |
InChI-Schlüssel |
RFSNSDUSMOSXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



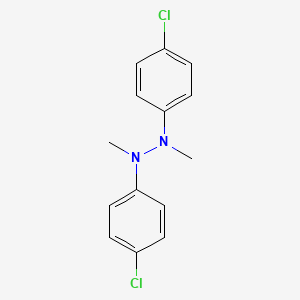
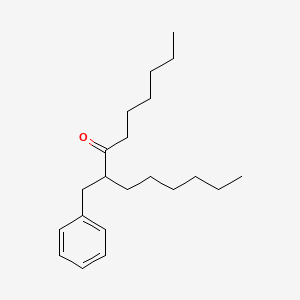

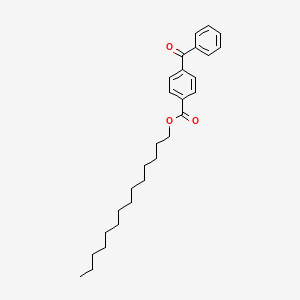
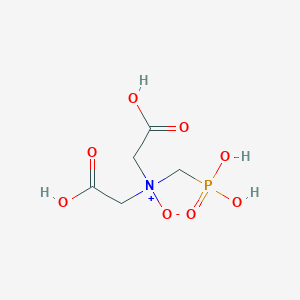
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
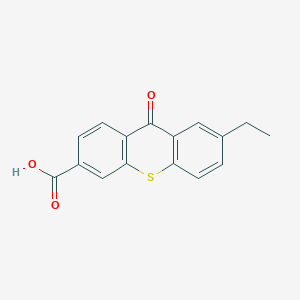
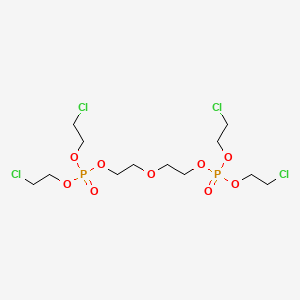
![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
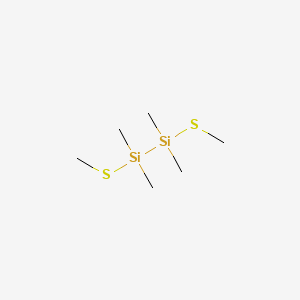
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
